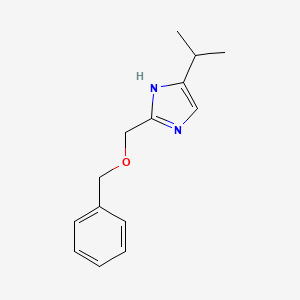

2-Benzyloxymethyl-4-isopropyl-1H-imidazole

描述

Overview of 1H-Imidazole Core Structure and Aromaticity in Heterocyclic Systems

The 1H-imidazole is a five-membered heterocyclic ring composed of three carbon atoms and two nitrogen atoms at positions 1 and 3. researchgate.net This planar molecule is aromatic, adhering to Hückel's rule with a sextet of π-electrons. numberanalytics.comnih.gov This aromaticity is a result of the delocalized π system, which includes a lone pair of electrons from the N-1 nitrogen atom and one electron from each of the other four atoms in the ring. nih.gov The aromatic nature of the imidazole (B134444) ring imparts significant thermal stability. numberanalytics.com

The imidazole structure is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The nitrogen at the 3-position has a lone pair of electrons and acts as a basic site, while the proton on the N-1 nitrogen can be donated, making it acidic. wikipedia.org This dual reactivity, along with its ability to form hydrogen bonds, makes the imidazole core a versatile building block in chemical synthesis. numberanalytics.com The two nitrogen atoms and the aromatic ring create a unique electronic environment that influences the molecule's reactivity and its interactions with other molecules. ijpsjournal.com

Table 1: Physicochemical Properties of the 1H-Imidazole Core

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄N₂ |

| Molar Mass | 68.077 g/mol |

| Melting Point | 89 to 91 °C |

| Boiling Point | 256 °C |

| Acidity (pKa) | 14.5 |

| Basicity (pKa of conjugate acid) | ~7.0 |

Note: Data sourced from various chemical databases and may vary slightly depending on the source. wikipedia.org

Significance of Imidazole Derivatives in Contemporary Organic Synthesis and Materials Science Research

The imidazole scaffold is a privileged structure in medicinal chemistry and materials science due to its diverse biological activities and versatile chemical properties. researchgate.net Imidazole derivatives are integral components of many natural products, including the amino acid histidine and the hormone histamine. lifechemicals.com This prevalence in biological systems has driven extensive research into synthetic imidazole-based compounds for therapeutic applications. ijpsjournal.com

In organic synthesis, imidazole derivatives serve as crucial building blocks and intermediates. lifechemicals.com Their unique electronic and steric properties can be fine-tuned by adding various substituents to the core ring structure. nih.gov They are used in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and dyes. Furthermore, N-heterocyclic carbenes derived from imidazoles are widely employed as ligands in organometallic catalysis. lifechemicals.com

The applications of imidazole derivatives extend to materials science, where they are used in the development of:

Ionic liquids: Imidazolium (B1220033) salts are a prominent class of ionic liquids with applications as environmentally friendly solvents and electrolytes. lifechemicals.com

Polymers: Imidazole-containing polymers exhibit interesting properties such as thermal stability and conductivity. lifechemicals.com

Corrosion inhibitors: The ability of the imidazole nitrogen atoms to coordinate with metal surfaces makes them effective corrosion inhibitors. wisdomlib.org

Chemosensors: Functionalized imidazoles can act as fluorescent or colorimetric sensors for detecting metal ions. uminho.pt

Contextualization of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole as a Model Compound for Detailed Academic Investigation

The key structural features of this compound are:

An isopropyl group at the C4 position, which introduces steric bulk and alters the electronic landscape of the ring.

A benzyloxymethyl group at the C2 position, which provides additional functional handles for further chemical modification and can influence the compound's solubility and reactivity.

By studying this model compound, researchers can gain a deeper understanding of structure-property relationships in the imidazole class. Investigations could focus on its synthetic accessibility, its potential as a ligand in catalysis, or its utility as a building block for more complex molecules in medicinal or materials science research. The specific combination of substituents offers a unique platform to explore the subtleties of imidazole chemistry.

Table 2: Structural Information for this compound

| Feature | Description |

|---|---|

| IUPAC Name | 2-(Benzyloxymethyl)-4-isopropyl-1H-imidazole |

| CAS Number | 178982-67-7 |

| Core Structure | 1H-Imidazole |

| Substituent at C2 | Benzyloxymethyl (-CH₂OCH₂C₆H₅) |

Structure

3D Structure

属性

IUPAC Name |

2-(phenylmethoxymethyl)-5-propan-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-11(2)13-8-15-14(16-13)10-17-9-12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXAYWQAGBEISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(N1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446487 | |

| Record name | 2-BENZYLOXYMETHYL-4-ISOPROPYL-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178982-67-7 | |

| Record name | 2-BENZYLOXYMETHYL-4-ISOPROPYL-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxymethyl 4 Isopropyl 1h Imidazole and Analogous Imidazole Scaffolds

Exploration of Established Synthetic Routes to 1H-Imidazoles

The formation of the imidazole (B134444) ring is achievable through a variety of synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. Key methodologies include multicomponent reactions, the cyclization of pre-functionalized acyclic precursors, and transformations from other heterocyclic systems.

Multicomponent Reaction (MCR) Strategies for Imidazole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, represent a highly efficient and atom-economical approach to complex molecules like substituted imidazoles. google.comresearchgate.net These reactions are prized in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. google.com

One of the most classic MCRs for imidazole synthesis is the Radziszewski reaction, first reported in 1882. The archetypal reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia (B1221849) (often in the form of ammonium (B1175870) acetate) to yield tri-substituted imidazoles. chemicalbook.com Modern variations of this reaction have expanded its utility, employing a wide range of catalysts and reaction conditions, including solvent-free and microwave-assisted protocols, to improve yields and broaden the substrate scope. chemicalbook.comgoogle.com

Four-component reactions (4-MCRs) extend this strategy by incorporating a primary amine, leading to the formation of N1-substituted imidazoles. researchgate.netnih.gov The choice of catalyst can be crucial in directing the outcome of these reactions, with various Lewis and Brønsted acids, ionic liquids, and solid-supported catalysts being employed to enhance efficiency and selectivity. researchgate.netnih.govchemicalbook.com

Table 1: Examples of Multicomponent Reactions for Imidazole Synthesis

| Reaction Type | Components | Catalyst Example | Product Type |

|---|---|---|---|

| Radziszewski (3-component) | 1,2-Diketone, Aldehyde, Ammonium Acetate | Cupric Chloride (CuCl₂) | 2,4,5-Trisubstituted Imidazole |

Cyclization Reactions Involving Precursors of the Imidazole Core

The construction of the imidazole ring can also be achieved through the cyclization of linear precursors that already contain the requisite C-C-N-C-N backbone or fragments that can readily form it. These methods often provide excellent control over the substitution pattern.

A common strategy involves the reaction of α-haloketones with amidines. The α-haloketone provides a C-C=O unit, while the amidine supplies the N-C-N fragment. This condensation reaction is a versatile method for preparing 2,4-disubstituted imidazoles. Another approach utilizes the cyclization of α-aminoketones or their derivatives. For instance, α-aminoketone hydrochlorides can react with potassium thiocyanate (B1210189) to form 1,3-dihydroimidazole-2-thiones, which can be further functionalized. researchgate.net

More recent advancements include metal-catalyzed cyclization reactions. google.com For example, copper and gold catalysts can activate alkynes towards nucleophilic attack by nitrogen-containing compounds like amidines, leading to the formation of substituted imidazoles under mild conditions. google.com These methods are particularly valuable for their functional group tolerance. google.com Base-mediated intramolecular cyclization of precursors containing both amine and alkyne functionalities also provides a direct route to the imidazole core. guidechem.com

Denitrogenative Transformations of 5-Amino-1,2,3-Triazole Derivatives

An innovative approach to imidazole synthesis involves the ring transformation of other heterocycles. A notable example is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. organic-chemistry.orgnih.gov This method provides access to 2-substituted 1H-imidazole derivatives from readily available triazoles, which can be synthesized via dipolar azide-nitrile cycloaddition reactions. organic-chemistry.org

The proposed mechanism involves an intramolecular cyclization of the triazole derivative, followed by ring-opening and the extrusion of dinitrogen (N₂). This process generates a reactive carbene intermediate, which then undergoes insertion into the O-H bond of an alcohol present in the reaction medium, ultimately forming the 2-alkoxy-substituted imidazole product. organic-chemistry.org This strategy offers a unique pathway to specific imidazole substitution patterns that might be difficult to achieve through traditional condensation or cyclization methods. organic-chemistry.orgnih.gov

Specific Synthetic Pathways Towards 2-Benzyloxymethyl-4-isopropyl-1H-imidazole

Strategic Reaction Sequences for Imidazole Ring Construction

The formation of the 4-isopropyl-1H-imidazole core is the critical first step. A logical approach would be a variation of the Bredereck or Debus-Radziszewski synthesis, which are classic methods for forming the imidazole ring.

A potential route could start from 1-amino-3-methyl-2-butanone or a related α-aminoketone precursor. This key intermediate contains the necessary isopropyl group and an adjacent aminoketone functionality. Condensation of this precursor with a suitable C1 synthon, such as formamidine (B1211174) or an orthoformate, would lead to the cyclization and formation of the 4-isopropyl-1H-imidazole ring.

Alternatively, a multicomponent approach could be envisioned. Reacting 1-bromo-3-methyl-2-butanone (B140032) (an α-haloketone bearing the isopropyl group) with formamidine would directly yield 4-isopropyl-1H-imidazole through a condensation-cyclization sequence.

Introduction and Functionalization of Benzyloxymethyl and Isopropyl Moieties

With the 4-isopropyl-1H-imidazole core established, the final step is the introduction of the benzyloxymethyl group at the C2 position. This can be achieved through a two-step functionalization sequence.

First, the C2 position of 4-isopropyl-1H-imidazole would be functionalized to introduce a hydroxymethyl group. This could be accomplished via lithiation at the C2 position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with formaldehyde. This sequence would yield 2-(hydroxymethyl)-4-isopropyl-1H-imidazole. researchgate.net

Second, the resulting alcohol would be converted to the corresponding benzyl (B1604629) ether. A standard Williamson ether synthesis, reacting 2-(hydroxymethyl)-4-isopropyl-1H-imidazole with benzyl bromide or benzyl chloride in the presence of a suitable base (e.g., sodium hydride, potassium carbonate), would furnish the target compound, this compound.

Table 2: Proposed Synthetic Sequence for this compound

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Imidazole Ring Formation | 1-Bromo-3-methyl-2-butanone, Formamidine | 4-Isopropyl-1H-imidazole |

| 2 | C2-Formylation/Reduction | 1. n-Butyllithium 2. Formaldehyde | 2-(Hydroxymethyl)-4-isopropyl-1H-imidazole |

This proposed pathway leverages well-established reactions in heterocyclic chemistry to logically construct the target molecule, ensuring regioselective placement of both the isopropyl and benzyloxymethyl substituents.

Advanced Functionalization and Derivatization Approaches for this compound

Functionalization of the pre-formed imidazole ring is a key strategy for creating diverse derivatives. This section details methods for substitution at both nitrogen and carbon atoms of the imidazole core.

The N-alkylation of imidazoles is a fundamental transformation for introducing molecular diversity. For an unsymmetrically substituted imidazole like this compound, alkylation can theoretically yield two different regioisomers. However, the tautomeric nature of the N-H bond often leads to a mixture of products, and regioselectivity is influenced by steric and electronic factors of both the imidazole substituents and the alkylating agent. otago.ac.nz

Commonly, N-alkylation is achieved by treating the imidazole with an alkylating agent in the presence of a base. The base deprotonates the imidazole nitrogen, forming an imidazolide (B1226674) anion, which then acts as a nucleophile. Steric hindrance plays a significant role; alkylating agents tend to react at the less sterically hindered nitrogen atom. otago.ac.nz For instance, the reaction of imidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates can proceed without a catalyst, yielding N-substituted derivatives. beilstein-journals.org Studies on various imidazole derivatives show that reaction conditions, such as the choice of solvent and base, can be optimized to favor the formation of a specific isomer. otago.ac.nzyoutube.com

| Imidazole Substrate | Alkylating Agent | Base / Conditions | Solvent | Outcome / Yield |

| Imidazole | MBH Acetate | None | Toluene, reflux | N-allylated imidazole, 82% |

| 2-Methylimidazole | Alkyl Halides | Not specified | Not specified | N-alkylated products with increasing antibacterial activity up to a nine-carbon chain. nih.gov |

| 4-Nitro-5-substituted imidazoles | Alkylating Agents | NaOH (aq) or Neutral | Ethanol or Water | Product ratios depend on steric and electronic effects of substituents. otago.ac.nz |

| Imidazole | Primary Alkyl Iodide | LDA | Not specified | N-alkylation with regioselectivity controlled by steric effects. youtube.com |

Direct functionalization of the carbon atoms of the imidazole ring is crucial for building complex molecular architectures. The C-5 position is generally reactive toward electrophilic substitution. nih.gov However, for achieving high regioselectivity, especially in the presence of multiple reactive sites, directed metalation strategies are often employed.

One powerful technique is directed lithiation. This involves deprotonation of a C-H bond using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a highly reactive organolithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups specifically at the lithiated position. The regioselectivity of lithiation is often guided by the most acidic proton or by directing groups. youtube.com For imidazoles, the C-2 proton is the most acidic, but protecting this position allows for selective lithiation at other sites, such as C-5. youtube.comacs.org For instance, protecting the C-2 position of 1-(benzyloxy)imidazole with a trimethylsilyl (B98337) group enables regioselective lithiation and subsequent electrophilic substitution at the C-5 position. acs.org

Palladium-catalyzed C-H bond arylation has also emerged as a potent method for the late-stage functionalization of imidazoles, showing high efficiency for coupling aryl bromides at the C-5 position. acs.org

| Strategy | Imidazole Substrate | Reagents | Result |

| Directed Lithiation | 1-(Benzyloxy)-2-(trimethylsilyl)imidazole | 1. n-BuLi 2. Electrophile (E+) | 5-Substituted-1-(benzyloxy)imidazole. acs.org |

| Halogenation | Substituted Imidazole | N-Bromosuccinimide (NBS) | Selective monobromination at the C-5 position. youtube.com |

| C-H Arylation | N-substituted Imidazoles | Aryl Bromide, Pd(OAc)₂ catalyst | Regioselective arylation at the C-5 position. acs.org |

| Metal-Halogen Exchange | 4-Bromo-2-chloro-1-(benzyloxy)imidazoles | n-BuLi, then Electrophile | Introduction of electrophiles at the C-4 position. acs.org |

Catalytic Methodologies in Imidazole Synthesis

Catalysis offers efficient, sustainable, and often milder routes to the imidazole core compared to classical stoichiometric methods. Both metal-based and organic catalysts have been extensively developed for this purpose.

The Debus-Radziszewski synthesis, a multicomponent reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a cornerstone of imidazole synthesis. researchgate.netwikipedia.orgslideshare.net This reaction has been significantly advanced by the use of both homogeneous and heterogeneous catalysts.

Heterogeneous catalysts , such as solid acids and supported metals, are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. rsc.org Zeolites like ZSM-11 have demonstrated high catalytic activity in the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles, offering excellent yields and short reaction times. nih.gov Similarly, a nano-NiFe₂O₄ supported on a geopolymer has been used as a highly efficient and recyclable catalyst under ultrasonic irradiation. irjmets.com

Homogeneous catalysts , which operate in the same phase as the reactants, often exhibit high activity and selectivity. rsc.org While not always as easily recyclable as their heterogeneous counterparts, they have been instrumental in developing efficient imidazole syntheses.

| Catalyst Type | Catalyst Example | Reaction | Key Advantages |

| Heterogeneous | ZSM-11 Zeolite | Four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov | High yield, solvent-free, reusable catalyst. nih.gov |

| Heterogeneous | FeCl₃/SiO₂ | Synthesis of multisubstituted imidazoles from acetals, benzils, and amines. researchgate.net | Mild conditions, no toxic organic solvents, recyclable. researchgate.net |

| Heterogeneous | Fly ash loaded Bi₂O₃-ZnO | Condensation-cyclization to form 1,2,4,5-tetra substituted imidazoles. researchgate.net | Environmentally safe, excellent yield, recyclable. researchgate.net |

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable strategy in organic synthesis. rsc.org In the context of imidazole synthesis, various organocatalysts have been employed to promote multicomponent reactions under mild and environmentally friendly conditions.

These catalysts often operate through mechanisms involving hydrogen bonding or the formation of reactive intermediates. For example, ascorbic acid (Vitamin C) has been used as an effective H-bond donor organocatalyst in the one-pot synthesis of tetrasubstituted imidazoles. nih.govtandfonline.com Other organocatalysts like glutamic acid and even imidazole itself have been shown to facilitate these transformations. tandfonline.comrsc.orgresearchgate.net The use of nanostructured molten salts like 2,6-dimethylpyridinium trinitromethanide also represents a green catalytic approach, enabling reactions at room temperature under solvent-free conditions. rsc.org

| Organocatalyst | Reaction Type | Conditions | Key Features |

| Ascorbic Acid (Vitamin C) | Four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.govtandfonline.com | 100 °C, solvent-free. nih.gov | Environmentally friendly, good to excellent yields. nih.gov |

| Glutamic Acid | Four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com | Thermal, solvent-free. tandfonline.com | Green catalyst, short reaction times, mild conditions. tandfonline.com |

| Imidazole | Multicomponent reaction of malononitrile, aldehyde, and a nucleophile. rsc.orgrsc.org | Reflux in ethanol. rsc.org | Near-neutral reaction medium, provides access to diverse functionalized molecules. rsc.orgrsc.org |

| 2,6-Dimethylpyridinium trinitromethanide | Four-component condensation to form 1,2,4,5-tetrasubstituted imidazoles. rsc.org | Room temperature, solvent-free. rsc.org | Novel nanostructured molten salt, reusable, cost-effective. rsc.org |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 2 Benzyloxymethyl 4 Isopropyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Configuration

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a detailed map of atomic connectivity can be constructed.

The ¹H NMR spectrum of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic environment of the protons.

Imidazole (B134444) Ring Protons: The proton on the imidazole ring is expected to appear as a singlet in the downfield region, typically between 7.0 and 8.0 ppm, due to the aromatic nature of the heterocycle.

Benzylic and Methylene (B1212753) Protons: The two protons of the methylene group attached to the benzyl (B1604629) ether oxygen (-O-CH₂-Ph) would likely resonate as a singlet around 4.5-5.0 ppm. The methylene protons of the benzyloxymethyl group (-CH₂-O-) attached to the imidazole ring are also expected in a similar region.

Isopropyl Group Protons: The methine proton (-CH) of the isopropyl group will appear as a septet, further downfield than the methyl protons, likely in the range of 3.0-3.5 ppm, due to the deshielding effect of the imidazole ring. The six equivalent protons of the two methyl groups (-CH₃) will present as a doublet around 1.2-1.5 ppm.

Phenyl Group Protons: The five protons of the phenyl group will show signals in the aromatic region, typically between 7.2 and 7.4 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole-H | 7.0 - 8.0 | Singlet |

| Phenyl-H | 7.2 - 7.4 | Multiplet |

| -O-CH₂-Ph | 4.5 - 5.0 | Singlet |

| Imidazole-CH₂-O- | 4.5 - 5.0 | Singlet |

| Isopropyl-CH | 3.0 - 3.5 | Septet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Imidazole Ring Carbons: The carbons of the imidazole ring are expected to resonate in the range of 115-145 ppm. The carbon atom at the 2-position, bearing the benzyloxymethyl group, will be the most downfield.

Benzylic and Methylene Carbons: The methylene carbon of the benzyloxymethyl group will likely appear around 70-75 ppm. The benzylic methylene carbon will have a similar chemical shift.

Isopropyl Group Carbons: The methine carbon of the isopropyl group is expected around 25-30 ppm, while the methyl carbons will be more upfield, around 20-25 ppm.

Phenyl Group Carbons: The carbons of the phenyl ring will show signals in the aromatic region, between 125 and 140 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidazole-C2 | 140 - 145 |

| Imidazole-C4/C5 | 115 - 135 |

| Phenyl-C | 125 - 140 |

| -O-CH₂-Ph | 70 - 75 |

| Imidazole-CH₂-O- | 70 - 75 |

| Isopropyl-CH | 25 - 30 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FT-IR, is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display absorption bands corresponding to the various bond vibrations within the molecule.

N-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.

C-H Stretches: Aromatic C-H stretching vibrations from the phenyl and imidazole rings are anticipated just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the isopropyl and methylene groups will appear just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings are expected in the 1450-1650 cm⁻¹ region.

C-O Stretch: A strong absorption band corresponding to the C-O ether linkage is expected in the range of 1050-1150 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3500 | Broad, Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=N, C=C Stretch | 1450 - 1650 | Medium to Strong |

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction provides the most definitive information about the three-dimensional structure of a crystalline solid, including precise bond lengths, bond angles, and conformational details.

A single-crystal X-ray diffraction study of this compound, if a suitable crystal can be obtained, would reveal its exact solid-state conformation. This analysis would provide:

Crystal System and Space Group: Determination of the crystal lattice parameters (a, b, c, α, β, γ) and the symmetry of the crystal packing.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity established by NMR.

Torsional Angles: Information about the rotational conformation around single bonds, particularly the orientation of the benzyloxymethyl and isopropyl groups relative to the imidazole ring.

Intermolecular Interactions: Identification of any hydrogen bonding (e.g., involving the imidazole N-H) or other non-covalent interactions that dictate the crystal packing.

Table 4: Predicted Single Crystal X-ray Diffraction Parameters for this compound

| Parameter | Predicted Information |

|---|---|

| Crystal System | To be determined experimentally |

| Space Group | To be determined experimentally |

| Unit Cell Dimensions | To be determined experimentally |

| Bond Lengths (Å) | C-N (imidazole) ~1.35-1.40, C=N (imidazole) ~1.30-1.35, C-O ~1.43, C-C (aromatic) ~1.39, C-C (aliphatic) ~1.54 |

| Bond Angles (°) | Angles within the imidazole and phenyl rings ~108-120°, Tetrahedral angles for sp³ carbons ~109.5° |

Reactivity and Reaction Mechanisms of 2 Benzyloxymethyl 4 Isopropyl 1h Imidazole

Aromaticity, Resonance Structures, and Tautomerism in the 1H-Imidazole Ring System

The imidazole (B134444) ring is a five-membered heterocyclic compound that is considered aromatic. libretexts.orglongdom.org It possesses a planar structure with a cyclic, conjugated system of 6 π-electrons, fulfilling Hückel's rule for aromaticity. libretexts.org This electron sextet arises from the p-orbitals of the three carbon atoms and the two nitrogen atoms. One nitrogen atom (N1) is pyrrole-like and contributes two electrons from its lone pair to the π-system, while the other nitrogen atom (N3) is pyridine-like and contributes one electron. libretexts.orglongdom.org

The aromaticity of imidazole is a key factor in its relative stability. purkh.com The delocalization of π-electrons across the ring can be represented by a series of resonance structures. These structures illustrate the distribution of electron density and the partial double bond character of the C-C and C-N bonds within the ring.

A significant feature of the 1H-imidazole system is its ability to undergo annular tautomerism. researchgate.netnih.gov This involves the migration of the proton on the N1 nitrogen to the N3 nitrogen, resulting in two tautomeric forms that are chemically equivalent in the parent imidazole. researchgate.netnih.gov In asymmetrically substituted imidazoles like 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, this equilibrium would lead to two distinct tautomers: this compound and 2-Benzyloxymethyl-5-isopropyl-1H-imidazole. The predominance of one tautomer over the other is influenced by the electronic and steric nature of the substituents. numberanalytics.com

| Feature | Description |

| Aromaticity | Fulfills Hückel's rule with a 6 π-electron system, leading to enhanced stability. libretexts.org |

| Resonance | Electron density is delocalized across the ring, as depicted by multiple resonance contributors. |

| Tautomerism | Exhibits annular tautomerism, with proton migration between N1 and N3. researchgate.netnih.gov |

Electrophilic Aromatic Substitution (EAS) on the Imidazole Core

The imidazole ring is an electron-rich heterocycle and is generally reactive towards electrophilic attack. numberanalytics.comglobalresearchonline.net The π-excessive nature of the ring makes it more susceptible to electrophilic substitution than benzene.

Electrophilic substitution on the imidazole ring typically occurs at the C4 and C5 positions, which are electronically richer than the C2 position. nih.govglobalresearchonline.net The C2 position is adjacent to both nitrogen atoms, making it relatively electron-deficient. The general order of reactivity for electrophilic attack is C5 > C4 > C2. nih.gov However, the specific regioselectivity can be influenced by reaction conditions and the nature of the electrophile. amazonaws.com For instance, under certain conditions, substitution at the C2 position can be achieved. nih.gov

The substituents on the imidazole ring play a crucial role in directing incoming electrophiles.

Isopropyl Group (at C4): The isopropyl group is an electron-donating group (EDG) through an inductive effect. It increases the electron density of the imidazole ring, thereby activating it towards electrophilic substitution. As an ortho-, para-director, its presence at C4 would further enhance the reactivity of the C5 position.

Considering these factors, electrophilic attack on this compound is most likely to occur at the C5 position. This position is activated by the electron-donating isopropyl group at C4 and is sterically accessible.

| Position | Predicted Reactivity towards EAS | Rationale |

| C2 | Low | Electron-deficient due to proximity to two nitrogen atoms. |

| C4 | Substituted | Occupied by the isopropyl group. |

| C5 | High | Activated by the C4-isopropyl group and less sterically hindered. |

Nucleophilic Addition and Substitution Reactions Involving the Imidazole Ring

The electron-rich nature of the imidazole ring generally makes it resistant to nucleophilic attack. globalresearchonline.netpharmaguideline.com Nucleophilic substitution is uncommon unless the ring is substituted with strongly electron-withdrawing groups. globalresearchonline.netpharmaguideline.com However, nucleophilic attack can occur at the C2 position, especially if a good leaving group is present. pharmaguideline.com For instance, 2-haloimidazoles can undergo nucleophilic substitution. pharmaguideline.com In the case of this compound, direct nucleophilic substitution on the ring is unlikely under normal conditions.

Protonation of the pyridine-like N3 nitrogen increases the electrophilicity of the ring carbons, potentially making the imidazolium (B1220033) cation more susceptible to nucleophilic attack. sci-hub.se

Transition Metal-Catalyzed Functionalization Reactions of Imidazoles

In recent years, transition metal-catalyzed reactions, particularly C-H bond functionalization, have emerged as powerful tools for the derivatization of imidazoles. researchgate.netmdpi.com These methods offer alternative pathways to functionalized imidazoles that are not easily accessible through traditional electrophilic or nucleophilic substitution reactions.

Transition metal catalysts, such as those based on palladium and nickel, can selectively activate the C-H bonds of the imidazole ring, allowing for the introduction of various functional groups. rsc.orgnih.govresearchgate.net

Research has shown that the C2-H bond of imidazoles is often the most acidic and can be selectively functionalized. nih.gov Nickel-catalyzed C-H arylations and alkenylations of imidazoles have been successfully developed, often showing a preference for the C2 position. rsc.orgnih.govresearchgate.net Palladium-catalyzed reactions have also been extensively used for the arylation of all three C-H bonds of the imidazole core in a regioselective manner. nih.gov

For this compound, the C2 position is already substituted. Therefore, transition metal-catalyzed C-H activation would be directed towards the C5-H bond. The specific conditions, including the choice of metal catalyst, ligand, and reaction medium, would be critical in achieving selective functionalization at this position. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions and their Application

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the most likely positions for such reactions are the C5 carbon of the imidazole ring and, potentially, the benzylic position of the benzyloxymethyl group.

One of the most promising avenues for the functionalization of this compound is through direct C-H activation. Research has shown that palladium-catalyzed C-H N-heteroarylation of N-protected-2,5-disubstituted imidazoles can occur at the C4-position. jst.go.jpnih.gov By analogy, it is plausible that the C5-position of an N-protected derivative of this compound could undergo direct arylation or heteroarylation. This approach is highly efficient as it circumvents the need for pre-functionalization of the imidazole ring. The general mechanism for such a reaction would involve the oxidative addition of a heteroaryl halide to a palladium(0) catalyst, followed by C-H activation at the C5 position of the imidazole, and subsequent reductive elimination to yield the coupled product.

Alternatively, a more traditional and widely applicable approach involves the pre-functionalization of the imidazole ring with a halide, typically bromine or iodine, to prepare it for classical cross-coupling reactions like the Suzuki-Miyaura or Heck reactions. The halogenation of imidazoles is a well-established process. For instance, 2,4-disubstituted imidazoles can be halogenated to introduce a reactive handle for subsequent palladium-catalyzed reactions. mdpi.com

Suzuki-Miyaura Coupling:

Should this compound be converted to its 5-halo derivative (e.g., 5-bromo or 5-iodo), it would become a suitable substrate for Suzuki-Miyaura cross-coupling. This reaction would involve the palladium-catalyzed coupling of the 5-haloimidazole with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a base. This method is exceptionally versatile for forming C-C bonds and would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C5 position.

A representative reaction scheme is shown below:

Scheme 1: Proposed Suzuki-Miyaura coupling of a 5-halo-2-Benzyloxymethyl-4-isopropyl-1H-imidazole derivative.

| Reagent/Catalyst | Role |

| Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Facilitates oxidative addition, transmetalation, and reductive elimination. |

| Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) | Activates the organoboron reagent for transmetalation. |

| Organoboron Reagent (R-B(OH)₂) | Provides the organic moiety to be coupled to the imidazole ring. |

| Solvent (e.g., Toluene, Dioxane, DMF) | Provides the reaction medium. |

Heck Reaction:

Similarly, a 5-halo derivative of this compound could participate in the Heck reaction. This would involve the palladium-catalyzed coupling with an alkene to introduce a vinyl substituent at the C5 position. The reaction typically proceeds in the presence of a palladium catalyst and a base. This transformation would be valuable for synthesizing imidazole-containing stilbenes or other conjugated systems. An efficient palladium-catalyzed route for the tandem synthesis of imidazole-fused polyheterocycles from 2-vinyl imidazoles and aryl halides has been described, which involves an intermolecular Heck arylation followed by an intramolecular aerobic oxidative C-H amination. rsc.org

| Catalyst System | Substrates | Product Type |

| Pd(OAc)₂ / Ligand | 5-Haloimidazole and Alkene | 5-Vinylimidazole |

| PdCl₂(PPh₃)₂ | 5-Haloimidazole and Alkene | 5-Vinylimidazole |

Intramolecular Cyclizations and Rearrangements Involving the Imidazole Moiety

The imidazole ring and its substituents can also participate in intramolecular reactions, leading to the formation of fused heterocyclic systems or rearranged products. For this compound, the benzyloxymethyl group at the C2 position presents interesting possibilities for such transformations.

While specific examples involving this compound are scarce, analogous reactions in other heterocyclic systems provide a basis for speculation. For instance, intramolecular cyclization could potentially occur between the benzyloxymethyl group and a suitably functionalized N1-substituent. If the N1 position were alkylated with a chain containing a terminal electrophile, cyclization onto the benzyl (B1604629) ring of the benzyloxymethyl group could be envisioned under Friedel-Crafts-type conditions, leading to the formation of a new ring fused to the imidazole.

Another possibility, though likely requiring harsh conditions, is a rearrangement of the benzyloxymethyl group. While not a direct rearrangement of an imidazole, studies on other heterocyclic systems have shown rearrangements of similar moieties. For example, the jst.go.jpnih.gov-Wittig rearrangement has been observed for 2-(2-benzyloxy)aryloxazolines, where treatment with a strong base induces migration of the benzyl group. A similar, albeit challenging, rearrangement of the benzyloxymethyl group in this compound could theoretically lead to the formation of a C-benzylated imidazole derivative. However, the stability of the imidazole ring and the specific reaction conditions required would be critical factors in the feasibility of such a transformation.

The following table summarizes potential, though speculative, intramolecular reactions:

| Reaction Type | Potential Reacting Groups | Potential Product |

| Intramolecular Cyclization | N1-alkyl chain with an electrophile and the benzyl group | Fused imidazole-containing ring system |

| jst.go.jpnih.gov-Wittig-type Rearrangement | C2-Benzyloxymethyl group | C-benzylated imidazole derivative |

Advanced Research Applications of Imidazole Derivatives and 2 Benzyloxymethyl 4 Isopropyl 1h Imidazole in Specialized Fields

Catalysis and Ligand Design for Enhanced Organic Transformations

The utility of imidazole (B134444) derivatives in catalysis is well-established, particularly through their role as precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts.

Development and Application of Imidazole-Based N-Heterocyclic Carbene (NHC) Ligands in Homogeneous Catalysis

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that, due to their strong σ-donating properties, form robust bonds with metal centers, creating highly stable and active catalysts. tcichemicals.com The general structure of an imidazole-based NHC involves a divalent carbon atom at the 2-position of the imidazole ring. For a derivative like 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, the substituents on the imidazole ring can sterically and electronically tune the properties of the resulting NHC ligand and its metal complexes.

The isopropyl group at the 4-position can provide steric bulk, which is crucial for enhancing the stability of the metal complex and for influencing the selectivity of catalytic reactions. The benzyloxymethyl group at the 2-position, which would be replaced by the carbene carbon in an NHC, suggests that this compound would serve as a precursor or a synthon for more complex NHC ligands rather than a direct precursor itself. Typically, NHCs are generated from imidazolium (B1220033) salts. While direct research on NHCs derived from this compound is not extensively documented in publicly available literature, the principles of NHC chemistry suggest that related structures could be valuable in creating specialized catalytic systems.

Interactive Table: Properties of Common Imidazole-Based NHC Ligands

| Ligand | Substituents | Key Features | Common Applications |

| IMes | 1,3-Dimesityl | High steric bulk, very stable | Olefin metathesis, cross-coupling |

| IPr | 1,3-Bis(2,6-diisopropylphenyl) | Extremely high steric bulk | Cross-coupling, C-H activation |

| IBu | 1,3-Di-tert-butyl | High electron donation | Various cross-coupling reactions |

This table illustrates common NHC ligands to provide context for the potential role of ligands derived from specifically substituted imidazoles.

Role of Imidazole Derivatives in Modulating Reaction Efficiency in Organic Synthesis

Beyond their role in NHC ligands, imidazole derivatives can act as organocatalysts or as crucial components in modulating the efficiency of various organic reactions. The nitrogen atoms in the imidazole ring can function as a Brønsted base or a nucleophile, facilitating a wide range of transformations.

For this compound, the specific substituents would influence its basicity and nucleophilicity. The isopropyl group provides some steric hindrance, which could be exploited to achieve selectivity in reactions. The benzyloxymethyl group introduces additional functionality that could participate in reactions or influence the solubility and physical properties of the molecule in a reaction medium. While specific studies detailing the catalytic use of this exact compound are scarce, the broader family of substituted imidazoles is known to catalyze reactions such as aldol (B89426) condensations and Michael additions. imp.kiev.ua

Exploration in Materials Science for Functional Development

The structural features of imidazole derivatives make them attractive candidates for the development of advanced functional materials, including those with interesting optical and thermal properties.

Investigation as Potential Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in optoelectronics, such as frequency conversion and optical switching. researchgate.net Organic molecules with a high degree of π-conjugation and significant charge-transfer characteristics are often good candidates for NLO materials.

While the imidazole ring itself is aromatic, the potential for this compound as an NLO material would likely depend on further functionalization to create a more extended conjugated system with strong electron-donating and electron-withdrawing groups. Research into the NLO properties of benzimidazole (B57391) derivatives has shown that the extended π-system of the fused rings can contribute to significant NLO responses. researchgate.net Although there is no specific public research on the NLO properties of this compound, its structure could serve as a building block for more complex NLO-active molecules.

Interactive Table: Comparison of Third-Order NLO Properties of Benzimidazole Derivatives

| Compound | Nonlinear Absorption Coefficient (β) | Nonlinear Refractive Index (n₂) | Third-Order Susceptibility (χ³) |

| 2-MBMZ | Data not specified | Data not specified | 2.60182 × 10⁻⁵ esu |

| 2-HBMZ | Data not specified | Data not specified | 1.87049 × 10⁻⁵ esu |

This table is based on data for 2-methylbenzimidazole (B154957) (2-MBMZ) and 2-hydroxybenzimidazole (B11371) (2-HBMZ) to provide context on the NLO properties of related structures. researchgate.net

Incorporation into Polymer Formulations for Enhanced Thermal Stability and Mechanical Properties

Imidazole derivatives are known to be incorporated into polymer structures to enhance their thermal and mechanical properties. They can act as curing agents for epoxy resins or be integrated into the main chain of high-performance polymers like polybenzimidazoles (PBIs). PBIs are known for their exceptional thermal stability and mechanical strength, making them suitable for demanding applications in aerospace and protective clothing. nih.gov

Applications in Biochemical Research Tool Development

The imidazole ring is a fundamental component of many biological molecules, most notably the amino acid histidine. This biological prevalence makes imidazole derivatives valuable scaffolds for the development of biochemical research tools, such as enzyme inhibitors or fluorescent probes.

The specific substitution pattern of this compound could be leveraged to design molecules that interact with specific biological targets. For instance, the benzyloxymethyl and isopropyl groups could be tailored to fit into the active site of an enzyme. While there is no specific research detailing the use of this compound as a biochemical tool, its structure is representative of the kinds of substituted imidazoles that medicinal chemists synthesize to explore structure-activity relationships in drug discovery and chemical biology. Small molecules are crucial for probing biological functions, and custom-synthesized imidazole derivatives play a significant role in this field. nih.gov

Utilization of Imidazole Derivatives in Biochemical Assays to Elucidate Enzyme Activity and Metabolic Pathways

The imidazole scaffold is a fundamental component of many biological molecules and plays a crucial role in numerous biochemical processes. chemijournal.comnih.gov Its unique electronic and structural properties, including its amphoteric nature and ability to participate in hydrogen bonding, allow imidazole derivatives to interact readily with a wide range of enzymes and receptors. nih.govresearchgate.net This has made them invaluable tools in biochemical assays designed to explore enzyme function and map metabolic pathways.

One of the primary applications of imidazole derivatives in this context is as enzyme inhibitors. By designing molecules that specifically bind to the active site of an enzyme, researchers can modulate its activity and study the resulting downstream effects. For instance, the imidazole ring itself has been shown to act as an inhibitor for certain enzymes, such as GH1 β‐glucosidases, through a partial competitive mechanism. nih.gov This inhibition can provide insights into the structure and function of the enzyme's active site. nih.gov Furthermore, various synthetic imidazole derivatives have been developed to target specific enzymes with high potency, including topoisomerase II and cyclooxygenase-2 (COX-2), which are critical in cell division and inflammation pathways, respectively. nih.gov The study of these inhibitory activities helps to elucidate the catalytic mechanisms of these enzymes and their roles in disease. nih.gov

Imidazole derivatives are also integral to understanding metabolic pathways due to their presence in key biological intermediates. researchgate.net A prominent example is 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR), an intermediate in the de novo synthesis of purines. researchgate.net The analysis of such compounds and their enzymatic transformations is essential for mapping the intricate network of biochemical reactions that constitute metabolism. The imidazole moiety is also a core component of the amino acid histidine, which is frequently found in the catalytic sites of enzymes, where it can act as both a proton donor and acceptor. chemijournal.comresearchgate.net Studying how modifications to imidazole-containing substrates or inhibitors affect enzyme kinetics provides a powerful method for probing enzyme mechanisms and metabolic regulation.

The table below summarizes selected examples of imidazole derivatives used in biochemical research to study enzyme and metabolic functions.

| Imidazole Derivative Class | Target/Pathway | Research Application | Key Findings |

| General Imidazoles | GH1 β‐glucosidases | Enzyme Inhibition Assay | Acts as a partial competitive inhibitor, helping to characterize the enzyme's active site. nih.gov |

| Histidine | Various Enzymes | Catalytic Mechanism Studies | Acts as a general acid-base catalyst in enzyme active sites, crucial for understanding reaction mechanisms. researchgate.net |

| AICAR | Purine (B94841) Biosynthesis | Metabolic Pathway Analysis | Serves as a key intermediate, allowing researchers to trace the steps of purine synthesis. researchgate.net |

| Synthetic Derivatives | Topoisomerase II | Anticancer Research | Catalytic inhibition of the enzyme helps elucidate its role in DNA replication and cell proliferation. nih.gov |

| Synthetic Derivatives | COX-2 Enzyme | Anti-inflammatory Research | Inhibition of COX-2 activity is used to study its role in the inflammatory response. nih.gov |

Design of Chemical Probes for Investigating Specific Biological Interactions at a Molecular Level

The development of chemical probes allows for the real-time visualization and investigation of specific biological molecules and their interactions within complex cellular environments. rsc.org Imidazole derivatives have emerged as a versatile and highly effective scaffold for the design of such probes, particularly fluorescent chemosensors. uminho.pt The imidazole ring can function as a recognition moiety, coordinating with various ions and organic molecules through its nitrogen atoms and the acidic N-H proton. uminho.ptmdpi.com By functionalizing the core imidazole structure with fluorophores and specific binding groups, researchers can create probes that signal the presence of a target analyte through a detectable change in their optical properties, such as fluorescence intensity or color. uminho.ptrsc.org

The design of these probes often involves computational methods, like density functional theory (DFT) calculations, to predict the probe's sensitivity and selectivity for a specific target. rsc.orgrsc.org This allows for the rational design of molecules with optimized properties. For example, imidazole-based fluorescent probes have been successfully synthesized for the selective detection of various analytes:

Metal Cations: Probes have been designed to bind selectively to metal ions like Cu²⁺ and Ag⁺. mdpi.comhep.com.cn The binding event often leads to fluorescence quenching or enhancement, allowing for quantitative detection at very low concentrations. mdpi.comhep.com.cn The design typically incorporates a binding unit, such as N,N-bis(pyridin-2-ylmethyl) benzenamine for Cu²⁺, which chelates the metal ion and induces a change in the electronic properties of the fluorophore. mdpi.com

Anions: Probes have been developed for the specific recognition of anions like hypochlorite (B82951) (ClO⁻) and bisulfite (HSO₃⁻). rsc.orgrsc.org These probes can operate as either "turn-off" (quenching) or "turn-on" (enhancing) sensors, providing a clear signal upon interaction with the target anion. rsc.org

Nitroaromatic Compounds: The amphoteric nature of N1-functionalized imidazoles has been exploited to create fluorescent probes that can selectively detect nitroaromatic compounds like picric acid, which is important for environmental and security applications. rsc.org

These chemical probes are powerful tools for molecular-level investigations, enabling researchers to monitor dynamic changes in ion concentrations in living cells and detect specific pollutants in environmental samples. rsc.orgmdpi.com The ability to tailor the imidazole structure provides a platform for creating a wide array of probes for diverse biological and chemical targets. mdpi.com

The following table details examples of imidazole-based chemical probes and their applications.

| Probe Type | Target Analyte | Detection Mechanism | Application |

| Phenanthro-imidazole Derivative | Copper (Cu²⁺) | Fluorescence Quenching | Trace-level detection of copper ions in aqueous solutions. mdpi.com |

| Tetrasubstituted Imidazole | Silver (Ag⁺) | Fluorescence Enhancement & Blue Shift | Selective detection of silver ions in aqueous media. hep.com.cn |

| N1-functionalized Imidazoles | Picric Acid | Fluorescence Quenching | Highly selective detection of picric acid over other nitroaromatics. rsc.org |

| Imidazole-based Probe L1 | Hypochlorite (ClO⁻) | Fluorescence Quenching | Detection of ClO⁻ in water samples and living cells. rsc.orgrsc.org |

| Imidazole-based Probe L2 | Bisulfite (HSO₃⁻) | Fluorescence Enhancement | Monitoring HSO₃⁻ levels in living cells. rsc.orgrsc.org |

常见问题

Q. Basic

- NMR spectroscopy : and NMR identify substituent patterns (e.g., benzyloxy methyl protons at δ 4.5–5.5 ppm and imidazole carbons at δ 120–150 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

- IR spectroscopy : Detect functional groups (e.g., C=N stretch ~1600 cm) .

How can computational methods like DFT predict the electronic properties of this compound?

Q. Advanced

- DFT calculations : Use B3LYP/6-31G* to optimize geometry and calculate HOMO-LUMO gaps, which correlate with reactivity. For example, a smaller gap (~3 eV) suggests higher electrophilicity .

- Electrostatic potential maps : Visualize nucleophilic/electrophilic sites to guide functionalization strategies .

How to resolve contradictions between NMR and X-ray crystallography data in structural elucidation?

Q. Advanced

- Cross-validation : Compare NMR-derived torsion angles with X-ray bond lengths. Discrepancies may arise from dynamic effects in solution vs. solid-state rigidity.

- Software tools : Use SHELXL for crystallographic refinement and ORTEP-3 for visualizing thermal ellipsoids to assess positional uncertainty .

- Dynamic NMR : Probe temperature-dependent splitting to identify conformational exchange .

How to design biological activity assays for this compound?

Q. Advanced

- In vitro models : Use enzyme inhibition assays (e.g., kinase targets) or cell viability tests (MTT assay) with IC determination.

- Structure-activity relationships (SAR) : Modify substituents (e.g., isopropyl or benzyl groups) and test against controls. For example, analogs with electron-withdrawing groups show enhanced antimicrobial activity .

What are best practices for purity assessment during synthesis?

Q. Basic

- Chromatography : Use reverse-phase HPLC with a C18 column (e.g., 90:10 water:acetonitrile gradient).

- Melting point analysis : Sharp melting ranges (e.g., 303–305°C) indicate high crystallinity .

- Elemental analysis : Ensure C/H/N ratios match theoretical values within 0.3% .

How do catalyst systems control regioselectivity in functionalization reactions?

Q. Advanced

- Ru catalysts : Promote C-H activation at sterically accessible positions (e.g., para to the benzyloxy group) .

- Lewis acids : AlCl directs electrophilic substitution to the imidazole C4 position .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80°C) drive thermodynamic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。